molecular formula C18H21FN4O3 B3035655 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione CAS No. 338399-28-3

5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

Cat. No.: B3035655
CAS No.: 338399-28-3
M. Wt: 360.4 g/mol
InChI Key: NIMNEWNRPQGRMF-UHFFFAOYSA-N
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Description

The compound 5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione (CAS: 338399-28-3) is a pyrimidinedione derivative with a molecular formula of C₁₈H₂₁FN₄O₃ and a molecular weight of 360.39 g/mol . Its structure features three key substituents:

  • 3-(4-Fluorobenzyl) group: Introduces aromaticity and fluorine-mediated hydrophobic interactions.
  • 1-(4-Methylpiperazino) group: A polar substituent that may improve solubility and influence receptor binding.

This compound belongs to a broader class of pyrimidinediones, which are explored for diverse pharmacological activities, including antiviral, anticancer, and antimicrobial applications.

Properties

IUPAC Name

5-acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methylpiperazin-1-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-13(24)16-12-23(21-9-7-20(2)8-10-21)18(26)22(17(16)25)11-14-3-5-15(19)6-4-14/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMNEWNRPQGRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)N(C1=O)CC2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122965
Record name 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338399-28-3
Record name 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338399-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyl-3-[(4-fluorophenyl)methyl]-1-(4-methyl-1-piperazinyl)-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione, with the CAS number 338399-28-3, is a compound that has drawn attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following structural features:

  • Acetyl group at position 5
  • 4-Fluorobenzyl substituent at position 3
  • 4-Methylpiperazino group at position 1
  • Pyrimidinedione core , which is crucial for its biological activity.

Properties Table

PropertyValue
Molecular FormulaC₁₄H₁₈F N₃O₂
Molecular Weight273.31 g/mol
Boiling Point501.2 ± 60.0 °C (predicted)
Density1.340 ± 0.06 g/cm³

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly as enzyme inhibitors. For instance, derivatives containing the 4-fluorobenzylpiperazine fragment have demonstrated significant inhibitory effects on tyrosinase enzymes, which are involved in melanin biosynthesis.

Inhibition Studies

In a study evaluating related compounds, it was found that certain derivatives exhibited competitive inhibition against Agaricus bisporus tyrosinase (AbTYR), with IC50 values reaching as low as 0.18 μM, indicating a strong inhibitory potential compared to standard inhibitors like kojic acid (IC50 = 17.76 μM) .

Case Study: Antimelanogenic Effects

A specific derivative of the compound was tested for its antimelanogenic effects on B16F10 melanoma cells. The results indicated that it could inhibit melanin production without exhibiting cytotoxicity. This suggests potential applications in cosmetic formulations aimed at skin lightening or treatment of hyperpigmentation disorders .

Kinetic Studies

Kinetic studies using Lineweaver-Burk plots revealed that selected compounds were competitive inhibitors of diphenolase activity in tyrosinase. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) were determined for these interactions, providing insights into their binding affinities and mechanisms .

Summary of Findings

The biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : Demonstrated strong inhibition of tyrosinase with low IC50 values.
  • Antimelanogenic Activity : Effective in reducing melanin production in vitro without cytotoxic effects.
  • Potential Applications : Cosmetic and therapeutic applications for skin conditions related to pigmentation.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinedione Derivatives

Structural Analogs with Modified Substituents

Compound 164357 (CAS: 338399-27-2)
  • Structure: 5-Acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione.
  • Key Differences: Replaces the 4-methylpiperazino and 4-fluorobenzyl groups with a pyridinylaminoethyl chain.
Tegafur (CAS: 17902-23-7)
  • Structure : 5-Fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione.
  • Key Differences: Lacks acetyl and piperazino groups but includes a tetrahydrofuran ring as a prodrug moiety.
  • Impact: Tegafur metabolizes to 5-fluorouracil, a classic antimetabolite. The target compound’s 4-methylpiperazino group may instead modulate kinase or GPCR interactions .

Analogs with Halogenated Substituents

Bromacil (CAS: 314-40-9)
  • Structure : 5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione.
  • Key Differences : Contains a bromo atom and a branched alkyl chain instead of aromatic/heterocyclic groups.
  • Impact: Bromacil is a herbicide with high lipophilicity (predicted logS = 2.9). The target compound’s 4-fluorobenzyl and 4-methylpiperazino groups likely improve aqueous solubility and reduce non-target toxicity .
FMAU (CAS: 69256-17-3)
  • Structure: 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyl-2,4(1H,3H)-pyrimidinedione.
  • Key Differences: A nucleoside analog with a sugar moiety, unlike the non-glycosylated target compound.
  • Impact: FMAU inhibits viral DNA polymerase, while the target compound’s acetyl and piperazino groups suggest a non-nucleoside mechanism (e.g., kinase inhibition) .

Analogs with Piperazine/Piperidine Derivatives

Pyrazino-Pyrimidinone Derivatives ()
  • Examples : Compounds with 7-(4-methylpiperazin-1-yl) or 7-(piperidin-4-yl) groups.
  • Key Differences : Feature fused pyrazine-pyrimidine cores instead of pyrimidinedione.
  • Impact: The 4-methylpiperazino group in both compounds may enhance solubility, but the core scaffold differences could redirect activity toward protease vs. kinase targets .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Bromacil Tegafur FMAU
Molecular Weight 360.39 g/mol 261.12 g/mol 200.17 g/mol 258.23 g/mol
Key Substituents Acetyl, 4-Fluorobenzyl Bromo, Alkyl Chain Tetrahydrofuran Arabinofuranosyl Sugar
Predicted logS (aq.) N/A 2.9 (Exp.) -1.2 (Est.) -1.5 (Est.)
Therapeutic Use Under investigation Herbicide Anticancer (Prodrug) Antiviral

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione
Reactant of Route 2
Reactant of Route 2
5-acetyl-3-(4-fluorobenzyl)-1-(4-methylpiperazino)-2,4(1H,3H)-pyrimidinedione

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